Trisulfo-Cy3 amine (disodium)
Description
Contextualizing Cyanine (B1664457) Dyes in Biomedical Research
Cyanine dyes, as a class, are characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic moieties. lumiprobe.com The length of this bridge is a key determinant of the dye's absorption and emission wavelengths. lumiprobe.com This structural feature allows for the synthesis of a wide array of dyes that span the visible and near-infrared (NIR) spectrum.
In biomedical research, cyanine dyes are extensively used for labeling a diverse range of biomolecules, including proteins and nucleic acids. alfa-chemistry.com Their applications are vast, ranging from fluorescence microscopy and flow cytometry to more advanced techniques like single-molecule FRET (Förster Resonance Energy Transfer) experiments. axispharm.comnih.gov The popularity of dyes like Cy3 and Cy5 stems from their well-separated spectra, making them an ideal pair for two-color detection. aatbio.com Cy3, with its characteristic orange fluorescence, is compatible with standard TRITC (tetramethylrhodamine) filter sets, making it accessible to a broad range of imaging platforms. aatbio.comthermofisher.com
The Role of Sulfo-Modification in Fluorescent Labeling Reagents
A significant challenge in labeling biological molecules is the inherent insolubility of many organic fluorophores in aqueous buffers, the native environment of cells and biomolecules. Non-sulfonated cyanine dyes, for instance, often require the use of organic co-solvents like DMSO or DMF to be dissolved before they can be used in labeling reactions. lumiprobe.com
The introduction of sulfonate (SO₃⁻) groups into the dye's structure, a process known as sulfo-modification, dramatically enhances its water solubility. lumiprobe.com This modification is crucial for several reasons:
Improved Biocompatibility: By eliminating the need for organic co-solvents, sulfonated dyes are more compatible with sensitive biological samples, such as proteins that might be denatured by organic solvents.
Reduced Aggregation: The charged sulfonate groups help to prevent the dye molecules from aggregating in aqueous solutions, a common issue that can lead to fluorescence quenching and a decrease in signal intensity.
Simplified Purification: In post-labeling purification steps, such as dialysis, the high water solubility of sulfonated dyes facilitates the efficient removal of any unreacted dye molecules.
The number of sulfonate groups can also influence the dye's interaction with biomolecules. For instance, studies on unsymmetrical trimethine cyanine dyes have shown that an increase in the number of sulfonate groups can lead to a decrease in the dye's dimerization and its binding affinity to proteins like bovine serum albumin (BSA). nih.gov
Specific Advantages of Trisulfo-Cy3 Amine for Aqueous Biological Systems
Trisulfo-Cy3 amine, with its three sulfonate groups, is a prime example of a highly water-soluble fluorescent probe. The presence of these hydrophilic groups ensures that the molecule remains in solution in purely aqueous conditions, a significant advantage for a multitude of biological applications.
The amine group (-NH₂) on the Trisulfo-Cy3 molecule provides a reactive handle for conjugation to other molecules. This primary amine can readily react with electrophilic groups, such as carboxylic acids (often activated with carbodiimides) or NHS esters, to form stable covalent bonds. medchemexpress.combroadpharm.com This allows for the specific and robust labeling of proteins, nucleic acids, and other biomolecules. medchemexpress.com
The combination of high water solubility and a reactive amine group makes Trisulfo-Cy3 amine a versatile tool for researchers. It can be used to label a wide variety of targets in their native aqueous environment, minimizing perturbations to their structure and function. This is particularly important for studies that aim to understand the dynamic behavior of biomolecules in living cells or in vitro systems that mimic physiological conditions.
Photophysical Properties of Cy3 Dyes
The following table summarizes some of the key photophysical properties of Cy3 dyes. It is important to note that these values can be influenced by the local environment of the dye, including the solvent and its conjugation to a biomolecule.
| Property | Value | Source(s) |
| Excitation Maximum (λ_max) | ~550-555 nm | aatbio.combroadpharm.com |
| Emission Maximum (λ_em) | ~570 nm | aatbio.combroadpharm.com |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | aatbio.combroadpharm.com |
| Fluorescence Quantum Yield (Φ_F) | ~0.31 (for free amine form) | broadpharm.com |
Comparison of Sulfonated and Non-Sulfonated Cy3 Dyes
The primary distinction between sulfonated and non-sulfonated Cy3 dyes lies in their solubility and handling for labeling reactions.
| Feature | Sulfonated Cy3 (e.g., Trisulfo-Cy3 amine) | Non-Sulfonated Cy3 | Source(s) |
| Solubility | High water solubility | Low water solubility, requires organic co-solvents (e.g., DMSO, DMF) | lumiprobe.com |
| Labeling Conditions | Can be used in purely aqueous buffers | Requires the addition of an organic co-solvent to the reaction mixture | lumiprobe.com |
| Aggregation | Less prone to aggregation in aqueous solutions | More prone to aggregation, which can lead to fluorescence quenching | lumiprobe.com |
| Purification | Unreacted dye is easily removed by aqueous dialysis | Dialysis may be less efficient for removing unreacted dye | lumiprobe.com |
Properties
Molecular Formula |
C38H52N4Na2O10S3 |
|---|---|
Molecular Weight |
867.0 g/mol |
IUPAC Name |
disodium;(2E)-1-[6-(6-aminohexylamino)-6-oxohexyl]-2-[(E)-3-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C38H54N4O10S3.2Na/c1-37(2)30-26-28(54(47,48)49)17-19-32(30)41(23-11-7-8-16-36(43)40-22-10-6-5-9-21-39)34(37)14-12-15-35-38(3,4)31-27-29(55(50,51)52)18-20-33(31)42(35)24-13-25-53(44,45)46;;/h12,14-15,17-20,26-27H,5-11,13,16,21-25,39H2,1-4H3,(H3-,40,43,44,45,46,47,48,49,50,51,52);;/q;2*+1/p-2 |
InChI Key |
HCHYMTGLKRSLLE-UHFFFAOYSA-L |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCCCCCN)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCS(=O)(=O)[O-])C.[Na+].[Na+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCCN)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCS(=O)(=O)[O-])C.[Na+].[Na+] |
Origin of Product |
United States |
Synthesis and Chemical Modification Methodologies of Trisulfo Cy3 Amine Derivatives
Synthetic Pathways for Cyanine (B1664457) Dye Core Structures
The foundational chromophore of Trisulfo-Cy3, the cyanine dye core, is typically assembled through the condensation of two heterocyclic quaternary ammonium (B1175870) salts interconnected by a three-carbon polymethine bridge. The synthesis often commences with the creation of substituted indole (B1671886) derivatives. kaist.ac.krnih.gov
A prevalent synthetic route is the Fischer indole synthesis for forming the indole ring system, followed by the quaternization of the indole nitrogen with an alkyl halide to produce an indoleninium salt. mdpi.com Two distinct indoleninium salts are then condensed in the presence of a base. One of these salts typically contains a reactive group that will form part of the polymethine chain. For instance, one indoleninium salt may possess a methyl group that can be deprotonated to form a reactive methylene (B1212753) base, which then reacts with the other indoleninium salt.
Functionalization Strategies for Amine Introduction
The incorporation of a primary amine group is essential for the use of Trisulfo-Cy3 as a labeling agent, providing a reactive point for conjugation to biomolecules. kaist.ac.krmedchemexpress.com This amine is commonly introduced onto one of the N-alkyl side chains of the indole rings.
This functionalization is typically accomplished by employing a bifunctional alkylating agent during the quaternization of the indole nitrogen. For example, an N-protected aminoalkyl halide can be used to alkylate the indole. The protecting group is subsequently removed to reveal the primary amine. The length of the alkyl chain can be adjusted to provide optimal spacing between the dye and the target biomolecule. omichem.com
Sulfonation Techniques for Enhanced Hydrophilicity
The "Trisulfo" prefix signifies the presence of three sulfonate groups, which significantly enhance the water solubility of the Cy3 dye. lumiprobe.comnanopaprika.eu This is a critical modification, as the parent cyanine dyes often exhibit poor solubility in the aqueous buffers used in biological experiments. nanopaprika.euapexbt.com Increased hydrophilicity also helps to minimize non-specific binding and aggregation of the dye-conjugate. lumiprobe.comnanopaprika.euapexbt.com
Sulfonation is generally achieved by treating the cyanine dye core with a sulfonating agent, such as fuming sulfuric acid (oleum). The reaction conditions must be carefully managed to achieve the desired level of sulfonation without degrading the dye's structure. The sulfonate groups are typically introduced onto the aromatic rings of the indole moieties. google.com
Derivatization for Advanced Bioconjugation
The primary amine group of Trisulfo-Cy3 amine is a versatile functional handle that can be further modified to create a variety of reactive derivatives for specific bioconjugation applications. alfa-chemistry.com These derivatives facilitate the covalent attachment of the dye to various functional groups on biomolecules like proteins and nucleic acids. medchemexpress.com
The amine group can be acylated with a molecule containing a terminal alkyne. This reaction creates an alkyne-functionalized Trisulfo-Cy3, a key reagent for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a form of "click chemistry". broadpharm.commedchemexpress.cominterchim.fr This method allows for the highly efficient and specific labeling of biomolecules that have been modified to contain an azide (B81097) group. broadpharm.commedchemexpress.com
Conversely, the amine group can be converted into an azide group. This creates an azide-activated Trisulfo-Cy3 that can be used to label biomolecules containing alkyne groups through click chemistry. tenovapharma.comgenetoprotein.comapexbt.com This chemoselective ligation is highly efficient and does not interfere with other functional groups typically found in biological samples. tenovapharma.com
The primary amine of Trisulfo-Cy3 amine can be reacted with various other reagents to introduce different reactive functionalities for covalent attachment to biomolecules.
N-Hydroxysuccinimide (NHS) esters: The amine can be reacted with bifunctional crosslinkers containing NHS esters. The resulting Trisulfo-Cy3 NHS ester is highly reactive towards primary amines on proteins and other biomolecules. interchim.fr
Maleimides: Acylation with a maleimide-containing reagent yields a maleimide-functionalized Trisulfo-Cy3. This derivative specifically reacts with sulfhydryl (thiol) groups found in cysteine residues of proteins.
Carbodiimides: The amine group itself can be coupled to carboxylic acid groups on biomolecules using carbodiimide (B86325) crosslinkers like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). omichem.com
Spectroscopic and Photophysical Characterization of Trisulfo Cy3 Amine and Its Conjugates
Absorption and Emission Spectra Analysis
Trisulfo-Cy3 amine exhibits characteristic absorption and emission spectra in the visible range, making it suitable for a variety of fluorescence-based detection methods. The absorption maximum (λ_abs_) for the unconjugated dye is typically observed around 550 nm, with a corresponding emission maximum (λ_em_) at approximately 570 nm. broadpharm.com These values can be influenced by the local environment and conjugation to biomolecules. For instance, when conjugated to DNA, the absorption maximum of the related Cy3 dye is around 548 nm. nih.gov
| Compound/Conjugate | Absorption Maximum (λ_abs) (nm) | Emission Maximum (λ_em_) (nm) | Solvent/Environment |
| Trisulfo-Cy3-Alkyne | 550 | 570 | Water, DMSO, DMF, DCM |
| Cy3-DNA | 548 | - | 3x SSC buffer |
| Cy3 | 555 | 569 | PBS, pH 7.4 |
| Cyanine (B1664457) 3 amine | 555 | 570 | Aqueous |
This table presents a summary of the absorption and emission maxima for Trisulfo-Cy3 amine and related compounds in various environments.
Fluorescence Quantum Yield Determinations
The fluorescence quantum yield (Φ_F_) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. For cyanine dyes like Trisulfo-Cy3 amine, the quantum yield can be highly sensitive to the molecular environment.
The quantum yield of the parent Cy3 dye is known to be relatively low in non-viscous aqueous solutions, with reported values around 0.04. researchgate.net However, this can increase upon conjugation to macromolecules. For example, when Cy3 is attached to single-stranded DNA (ssDNA), the quantum yield increases significantly. nih.gov In one study, the quantum yield of Cy3-DNA was determined to be 0.24 in the absence of silver particles. nih.gov Another source reports a quantum yield of 0.1 for sulfo-Cy3 amine. lumiprobe.com For Cyanine 3 amine, a quantum yield of 0.31 has been reported. antibodies.com The variability in these values highlights the strong influence of the local environment and the specific conjugate on the fluorescence efficiency.
| Compound/Conjugate | Fluorescence Quantum Yield (Φ_F) | Environment |
| Cy3 | ~0.04 | Non-viscous aqueous solution |
| Sulfo-Cy3 amine | 0.1 | Not specified |
| Cy3-DNA | 0.24 | Absence of silver particles |
| Cyanine 3 amine | 0.31 | Not specified |
This table provides a comparative overview of the fluorescence quantum yields reported for Trisulfo-Cy3 amine and related molecules.
Extinction Coefficient Measurements
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a fundamental parameter for quantifying the concentration of the dye in solution using the Beer-Lambert law.
Trisulfo-Cy3 amine and its derivatives possess very high extinction coefficients, which contributes to their brightness and utility in fluorescence applications. For Trisulfo-Cy3-Alkyne, the extinction coefficient is reported to be 150,000 cm⁻¹M⁻¹. broadpharm.com Similarly, the extinction coefficient for Cy3 in PBS is also cited as 150,000 cm⁻¹M⁻¹. aatbio.com Another related compound, sulfo-Cy3 amine, has a reported extinction coefficient of 162,000 L⋅mol⁻¹⋅cm⁻¹. lumiprobe.com This high molar absorptivity allows for sensitive detection even at low concentrations.
| Compound | Molar Extinction Coefficient (ε) | Units |
| Trisulfo-Cy3-Alkyne | 150,000 | cm⁻¹M⁻¹ |
| Cy3 | 150,000 | cm⁻¹M⁻¹ |
| Sulfo-Cy3 amine | 162,000 | L⋅mol⁻¹⋅cm⁻¹ |
This table summarizes the high molar extinction coefficients of Trisulfo-Cy3 amine and its analogs, underscoring their strong light-absorbing capabilities.
Photostability and Photobleaching Kinetics in Diverse Research Environments
Photostability, or the resistance to photodegradation upon exposure to excitation light, is a crucial characteristic for fluorescent dyes, particularly in applications requiring prolonged or intense illumination, such as single-molecule imaging and time-lapse microscopy. Cyanine dyes, including Trisulfo-Cy3 amine, are known for their relatively good photostability compared to other classes of fluorophores. interchim.fr
The photostability of Cy3 can be significantly enhanced under certain conditions. For instance, encapsulation of Cy3 within calcium phosphate (B84403) nanoparticles has been shown to dramatically increase its photostability, with the average decay time constant of the encapsulated dye being 50-fold longer than that of the free dye. nih.gov This protective effect is attributed to the shielding of the dye from reactive oxygen species. nih.gov Proximity to metallic surfaces, such as silver island films, can also enhance the photostability of Cy3-labeled DNA. nih.gov This is thought to be due to a decrease in the excited-state lifetime, which reduces the probability of photochemical reactions. nih.gov
Conjugation to biomolecules can also influence photostability. The interaction between the dye and the macromolecule can restrict conformational changes that lead to non-radiative decay pathways and photobleaching. nih.gov
Fluorescence Lifetime Studies
The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. It is an intrinsic property of a fluorophore that can be modulated by its environment.
For the free Cy3 dye in solution, the fluorescence lifetime is typically short, on the order of hundreds of picoseconds, due to efficient photoisomerization pathways. researchgate.net However, upon conjugation to macromolecules like DNA, the fluorescence lifetime of Cy3 can increase significantly. nih.gov When Cy3 is attached to the 5' end of single-stranded DNA, a long lifetime component of 2.0 ns has been observed, which is more than ten times larger than that of the free dye. nih.gov This increase is attributed to the restriction of the dye's rotational freedom upon binding. nih.gov In phosphate-buffered saline (PBS), the lifetime of Cy3 is reported to be around 0.3 ns. ucsd.edu
The fluorescence decay of Cy3 often becomes multiexponential when conjugated to DNA, indicating the presence of multiple conformational states or environments for the dye. nih.gov
| Compound/Conjugate | Fluorescence Lifetime (τ) (ns) | Environment |
| Cy3 (free) | ~0.2-0.3 | Aqueous solution/PBS |
| Cy3-5' ssDNA | 2.0 (long component) | Not specified |
| Cy3 | 0.3 | PBS |
This table illustrates the variation in fluorescence lifetime for Cy3 under different conditions, highlighting the significant impact of conjugation.
Environmental Effects on Photophysical Properties
The photophysical properties of cyanine dyes like Trisulfo-Cy3 amine are highly susceptible to the surrounding environment. Factors such as solvent polarity, viscosity, and the presence of other molecules can significantly alter their absorption and emission characteristics.
Solvent Polarity and Dipolarity Influences
The polarity and dipolarity of the solvent can have a pronounced effect on the absorption and emission spectra of cyanine dyes. instras.comkuleuven.be For the related Cy3 dye, solvent-dependent shifts in the maximum absorption wavelength (λ_max_) have been observed. nih.gov For example, free Cy3 exhibits an absorption maximum of 546.5 nm in water, which shifts to 554.5 nm in the more polar solvent dimethyl sulfoxide (B87167) (DMSO). nih.gov Similarly, the emission maximum shifts from 562 nm in PBS to 572 nm in DMSO. nih.gov
These solvatochromic shifts are a result of the differential stabilization of the ground and excited electronic states of the dye by the solvent molecules. rsc.org The large dipole moment change upon excitation in cyanine dyes makes them particularly sensitive to the polarity of their environment. rsc.org Theoretical studies using polarizable continuum models (PCM) have been employed to investigate these solvent effects on cyanine derivatives. nih.govacs.org The photophysical properties of other amino-substituted dyes have also been shown to be highly dependent on solvent polarity and acidity. nih.gov
pH Sensitivity of Fluorescence
The fluorescence of cyanine dyes, including Trisulfo-Cy3 amine, can be influenced by the pH of their environment. Generally, the fluorescence of Cy3 and its derivatives is considered to be relatively stable over a broad pH range, typically from pH 4 to 10. aatbio.com However, significant deviations from this range can lead to changes in fluorescence intensity.
Research on cyanine dyes has shown that at very low pH values, the fluorescence intensity may decrease. For instance, studies on similar cyanine dyes revealed that the difference in fluorescence intensity in the absence and presence of DNA remained consistent within a pH range of 5.8 to 9.0. researchgate.net Outside of this optimal range, particularly at more acidic or alkaline pHs, the fluorescence properties can be altered. Some cyanine dyes have even been developed as pH-sensitive probes, exhibiting changes in their fluorescence spectra in response to pH variations. For example, certain reactive cyanine dyes show a significant decrease in fluorescence intensity at higher pH values, with one dye losing the majority of its fluorescence signal at a pH above 9.0. researchgate.net
The stability of the fluorescence of Trisulfo-Cy3 amine within a biologically relevant pH range makes it a versatile tool for various cellular and molecular studies. However, it is crucial to consider the potential for pH-induced artifacts when conducting experiments in environments with extreme pH conditions.
Impact of Conjugation to Biomolecules on Spectroscopic Characteristics
The covalent attachment of Trisulfo-Cy3 amine to biomolecules such as proteins and nucleic acids can significantly alter its spectroscopic and photophysical properties. These changes are highly dependent on the local environment created by the biomolecule.
Conjugation can lead to shifts in the absorption and emission maxima, as well as changes in the fluorescence quantum yield and lifetime. For example, when Cy3 is linked to DNA, its fluorescence quantum yield is influenced by the type of linkage, the DNA sequence, and the secondary structure of the DNA. nih.gov The dye molecule can interact with the grooves of the DNA helix, which affects its rotational freedom and, consequently, its fluorescence properties. nih.gov
The interaction with amino acid residues in proteins can also modulate the fluorescence of the conjugated dye. The polarity of the microenvironment surrounding the dye can impact its fluorescence characteristics. Furthermore, the degree of labeling (DOL), which is the number of dye molecules per biomolecule, is a critical factor. Overlabeling can lead to self-quenching, where the fluorescence of the Cy3 molecules is diminished due to interactions between adjacent dye molecules. aatbio.com
Studies have also shown that conjugation can affect the photostability of the dye. While cyanine dyes are generally known for their good photostability, the biomolecular environment can either enhance or reduce it. nih.govlumiprobe.com For instance, the interaction with certain amino acids might protect the dye from photobleaching, while others might promote it.
The following table provides a summary of the general spectroscopic properties of Trisulfo-Cy3 amine and how they can be affected by conjugation.
| Property | Unconjugated Trisulfo-Cy3 Amine | Conjugated Trisulfo-Cy3 Amine |
| Excitation Maximum (λex) | ~550-555 nm aatbio.comalfa-chemistry.com | Can shift depending on the local environment |
| Emission Maximum (λem) | ~570 nm alfa-chemistry.com | Can shift depending on the local environment |
| Quantum Yield | High alfa-chemistry.com | Can be enhanced or quenched nih.gov |
| Photostability | Generally good lumiprobe.com | Can be altered by the biomolecular environment nih.gov |
Bioconjugation Strategies Utilizing Trisulfo Cy3 Amine
Amine-Reactive Conjugation Mechanisms
The primary amine of Trisulfo-Cy3 amine serves as a nucleophile that can readily react with several electrophilic functional groups to form stable covalent bonds. The most common strategies for labeling biomolecules using this dye are centered around its reaction with carboxyl groups, N-hydroxysuccinimide (NHS) esters, and epoxides.
Reaction with Carboxyl Groups
The conjugation of Trisulfo-Cy3 amine to carboxylic acid groups, present on the C-terminus of proteins and in the side chains of aspartic and glutamic acid residues, is typically mediated by a carbodiimide (B86325) crosslinker, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC). nih.govthermofisher.com This "zero-length" crosslinker activates the carboxyl group, making it susceptible to nucleophilic attack by the amine on the dye. thermofisher.com
The reaction proceeds via a two-step mechanism. First, EDC reacts with the carboxyl group to form a highly reactive and unstable O-acylisourea intermediate. thermofisher.comresearchgate.net This intermediate can then react with the primary amine of Trisulfo-Cy3 amine to form a stable amide bond, releasing an N-unsubstituted urea (B33335) byproduct. thermofisher.com However, the O-acylisourea intermediate is prone to hydrolysis in aqueous solutions, which regenerates the carboxyl group. thermofisher.com To increase the efficiency of the reaction and stabilize the active intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often added. researchgate.netresearchgate.net NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis and reacts efficiently with the amine to form the desired amide bond. researchgate.netresearchgate.net The optimal pH for EDC-mediated coupling is typically in the range of 4.5 to 7.2. researchgate.net
Coupling via N-Hydroxysuccinimide (NHS) Esters
N-hydroxysuccinimide (NHS) esters are one of the most common amine-reactive functional groups used for bioconjugation. lumiprobe.comnih.govthermofisher.com Biomolecules containing carboxyl groups can be pre-activated with NHS to create an NHS ester. This activated molecule can then be readily conjugated to the primary amine of Trisulfo-Cy3 amine. The reaction involves the nucleophilic attack of the amine on the NHS ester, leading to the formation of a stable amide bond and the release of NHS. thermofisher.com
This reaction is highly pH-dependent. lumiprobe.cominterchim.frwindows.net The primary amine must be in a non-protonated state to be reactive, which necessitates a slightly basic pH. bio-techne.com The optimal pH range for the reaction of NHS esters with primary amines is typically between 8.0 and 9.0. lumiprobe.cominterchim.fr However, at higher pH values, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the labeling efficiency. lumiprobe.cominterchim.fr Therefore, careful control of the reaction pH is crucial for successful conjugation.
Epoxide-Mediated Conjugation
Epoxides, also known as oxiranes, are three-membered cyclic ethers that can undergo ring-opening reactions with nucleophiles, including primary amines. The amine group of Trisulfo-Cy3 amine can react with an epoxide group on a target biomolecule to form a stable carbon-nitrogen bond, resulting in a hydroxyl group on the adjacent carbon. broadpharm.cominterchim.fr This reaction is a form of nucleophilic addition and is typically carried out under mild conditions. interchim.fr The reactivity of the epoxide ring is enhanced by strain, making it a useful functional group for bioconjugation.
Site-Selective Labeling Methodologies
Achieving site-selective labeling is often critical to preserve the biological activity of a macromolecule and to obtain homogenous products for downstream applications. While the primary amine of Trisulfo-Cy3 amine can react with multiple sites on a protein (e.g., the N-terminus and the ε-amino groups of lysine (B10760008) residues), several strategies can be employed to direct the labeling to a specific location. nih.gov
One approach is to exploit differences in the pKa of various amino groups. The α-amine at the N-terminus of a protein generally has a lower pKa than the ε-amines of lysine residues. By carefully controlling the reaction pH, it is possible to preferentially label the N-terminus.
Another powerful strategy involves the introduction of a unique reactive group onto the biomolecule at the desired labeling site. For instance, a single cysteine residue can be introduced into a protein sequence through site-directed mutagenesis. This cysteine can then be modified with a heterobifunctional crosslinker that contains a thiol-reactive group on one end and an amine-reactive group (such as an NHS ester) on the other. Subsequently, Trisulfo-Cy3 amine can be specifically conjugated to the amine-reactive end of the crosslinker. Alternatively, native chemical ligation can be used to assemble protein fragments, one of which contains a uniquely reactive cysteine for highly controlled, site-specific labeling. nih.gov
Labeling Efficiency Optimization in Research Protocols
Optimizing the efficiency of labeling reactions is crucial for obtaining well-characterized and functional bioconjugates. Several factors significantly influence the outcome of the conjugation of Trisulfo-Cy3 amine to biomolecules.
| Parameter | Recommendation | Rationale |
| pH | Maintain a pH of 8.2-8.5 for NHS ester reactions and 4.5-7.2 for EDC-mediated couplings. researchgate.netlumiprobe.cominterchim.frjenabioscience.com | The reactivity of the primary amine is pH-dependent; it must be deprotonated to be nucleophilic. bio-techne.com However, higher pH increases the rate of hydrolysis of NHS esters. lumiprobe.cominterchim.fr |
| Buffer Composition | Use amine-free buffers such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate buffer. bio-techne.comjenabioscience.comaatbio.com Avoid buffers containing primary amines like Tris or glycine. | Amine-containing buffers will compete with the target biomolecule for reaction with the dye, reducing labeling efficiency. bio-techne.comjenabioscience.comaatbio.com |
| Reactant Concentration | A higher concentration of the protein (e.g., 2-10 mg/mL) and a molar excess of the dye are generally recommended. jenabioscience.com | Higher concentrations drive the reaction forward. The optimal dye-to-protein molar ratio needs to be determined empirically for each specific protein. bio-techne.comjenabioscience.com |
| Reaction Time and Temperature | Typical reactions are carried out for 1-2 hours at room temperature or overnight at 4°C. windows.netbio-techne.com | These conditions provide a balance between reaction completion and potential degradation of the biomolecule or dye. |
| Purification | Remove unreacted dye and byproducts after the reaction using methods like gel filtration, dialysis, or chromatography. windows.netbio-techne.com | Purification is essential to obtain a pure conjugate and to accurately determine the degree of labeling. |
It is important to note that the optimal conditions can vary depending on the specific properties of the biomolecule being labeled, such as its isoelectric point and the number and accessibility of reactive sites. jenabioscience.com Therefore, empirical optimization is often necessary. jenabioscience.com
Impact of Labeling on Biomacromolecule Conformation and Function
Interestingly, the fluorescence properties of the Cy3 dye itself can be sensitive to its local environment. This phenomenon, known as Protein-Induced Fluorescence Enhancement (PIFE), can occur when the dye is in close proximity to a protein. nih.govnih.gov The interaction with the protein can sterically hinder the photoisomerization of the Cy3 molecule, favoring the fluorescent trans conformation and leading to an increase in fluorescence intensity and lifetime. nih.gov The magnitude of this enhancement is dependent on the specific protein environment and the orientation of the dye relative to the protein. nih.gov While this property can be exploited to monitor protein-nucleic acid interactions and conformational changes, it also underscores the influence of the local protein environment on the dye and highlights the need for careful calibration in quantitative studies. nih.govnih.gov
Advanced Linker Chemistry with Trisulfo-Cy3 Amine
The strategic functionalization of Trisulfo-Cy3 amine with advanced linker chemistries unlocks new possibilities in bioconjugation, enhancing its utility beyond simple labeling. These advanced strategies focus on improving the in vivo performance of the dye-conjugate and enabling multi-faceted applications. Key among these are PEGylation for improved biocompatibility and the integration of the dye into multi-functional probes for sophisticated diagnostic and therapeutic purposes.
PEGylation for Enhanced Biocompatibility
Poly(ethylene glycol) (PEG) is a biocompatible, non-immunogenic, and highly water-soluble polymer. The covalent attachment of PEG chains, a process known as PEGylation, to biomolecules and probes is a widely adopted strategy to improve their pharmacokinetic and pharmacodynamic properties. When applied to fluorescent probes like Trisulfo-Cy3 amine, PEGylation offers several distinct advantages. The introduction of sulfonate groups in cyanine (B1664457) dyes already enhances aqueous solubility, and PEGylation can further augment this, while also decreasing non-specific binding. alfa-chemistry.com
The primary amine group of Trisulfo-Cy3 amine serves as a convenient handle for PEGylation. This is typically achieved by reacting the amine with a PEG derivative that has been activated with an amine-reactive functional group, such as an N-hydroxysuccinimide (NHS) ester. The resulting conjugate benefits from the shielding effect of the PEG chains, which can reduce clearance by the reticuloendothelial system and prolong circulation time in vivo. This enhanced biocompatibility and stability is crucial for applications such as in vivo imaging and targeted drug delivery. alfa-chemistry.comrsc.org While direct research studies detailing the specific PEGylation of Trisulfo-Cy3 amine are not abundant in publicly available literature, the principles are well-established within the broader field of cyanine dye chemistry. For instance, PEGylated Cy3 complexes are known to improve biocompatibility and stability in biological systems. alfa-chemistry.com
The choice of PEG linker can be tailored to the specific application. Short PEG chains can be used to introduce a hydrophilic spacer between the dye and the biomolecule, minimizing potential steric hindrance and quenching effects. Longer PEG chains can be employed to significantly increase the hydrodynamic radius of the conjugate, thereby extending its plasma half-life. Some commercially available derivatives, such as Sulfo-Cy3-PEG2-TCO, incorporate a PEG spacer to enhance solubility and biocompatibility. evitachem.com
Table 1: Properties and Advantages of PEGylated Trisulfo-Cy3 Amine Conjugates
| Property | Description | Advantage in Bioconjugation |
|---|---|---|
| Enhanced Solubility | The hydrophilic nature of PEG chains further improves the water solubility of the already sulfonated dye. | Prevents aggregation and improves handling in aqueous buffers. |
| Reduced Immunogenicity | PEG chains can mask potential antigenic sites on the conjugated biomolecule. | Lowers the risk of an immune response in in vivo applications. |
| Increased Biocompatibility | PEG is a non-toxic and biocompatible polymer. alfa-chemistry.comrsc.org | Improves the safety profile of the fluorescent probe for in vivo use. |
| Prolonged Circulation Time | The increased hydrodynamic size of the conjugate reduces renal clearance. | Allows for longer imaging times and sustained therapeutic effects. |
| Decreased Non-specific Binding | The neutral and flexible PEG chains can reduce non-specific interactions with other proteins and surfaces. alfa-chemistry.com | Improves the signal-to-noise ratio in imaging applications by reducing background fluorescence. |
Integration into Multi-Functional Probes
The versatile chemical handle of Trisulfo-Cy3 amine allows for its incorporation into complex, multi-functional probes designed for a range of advanced biomedical applications, including multimodal imaging and theranostics. mdpi.comnih.gov These probes combine the fluorescent properties of Trisulfo-Cy3 with other functional moieties, such as targeting ligands, therapeutic agents, or other imaging reporters.
A common strategy for creating such probes involves a modular synthesis approach. nih.gov The amine group of Trisulfo-Cy3 can be conjugated to a scaffold molecule that also bears other reactive groups. These additional functional sites can then be used to attach other components. For example, a bifunctional chelator can be coupled to the Trisulfo-Cy3 amine, and the chelator can then be used to complex a radionuclide for nuclear imaging techniques like PET or SPECT. mdpi.comnih.gov This creates a dual-modality imaging agent that provides both fluorescent and radioactive signals.
Furthermore, Trisulfo-Cy3 amine can be integrated into theranostic platforms, which combine diagnostic and therapeutic capabilities in a single agent. nih.govnih.gov For instance, the dye can be conjugated to a drug delivery system, such as a nanoparticle or a polymer, that is also loaded with a therapeutic agent. crimsonpublishers.com The fluorescence of the Trisulfo-Cy3 moiety allows for the real-time tracking of the nanocarrier distribution and drug delivery to the target site. In some advanced designs, the cyanine dye itself can play a therapeutic role, for example, as a photosensitizer in photodynamic therapy. rsc.org
The development of heterobifunctional cyanine dyes, which have two different reactive groups, has streamlined the synthesis of these multi-functional probes. nih.govresearchgate.net While specific examples detailing the use of Trisulfo-Cy3 amine in such published systems are limited, the chemical principles are broadly applicable. For instance, a study on a multimodal aptamer-targeted polymer utilized a sulfo-Cy3 derivative for fluorescence imaging in conjunction with a radioisotope for SPECT imaging, demonstrating the potential of this approach. nih.govacs.orgresearchgate.net
Table 2: Examples of Multi-Functional Probe Architectures Incorporating Cyanine Dyes
| Probe Type | Key Components | Application |
|---|---|---|
| Dual-Modality Imaging Probe | Trisulfo-Cy3 Amine, Targeting Ligand (e.g., peptide, antibody), Chelator for Radionuclide | Combined fluorescence and PET/SPECT imaging for improved diagnosis. mdpi.comnih.gov |
| Theranostic Nanoparticle | Trisulfo-Cy3 Amine, Nanoparticle (e.g., liposome, polymer), Therapeutic Drug | Image-guided drug delivery and monitoring of therapeutic response. crimsonpublishers.com |
| FRET-Based Biosensor | Trisulfo-Cy3 Amine (as donor or acceptor), Quencher or another Fluorophore, Biorecognition Element (e.g., enzyme substrate) | Detection of specific biological events or molecules. |
| Targeted Photodynamic Therapy Agent | Trisulfo-Cy3 Amine (as photosensitizer), Targeting Moiety | Targeted destruction of cancer cells upon light activation. rsc.org |
Applications of Trisulfo Cy3 Amine in Molecular and Cellular Research
Nucleic Acid Labeling and Detection
The vibrant and stable fluorescence of Trisulfo-Cy3 amine makes it a favored choice for labeling nucleic acids like DNA and RNA. alfa-chemistry.comthermofisher.com This process is fundamental to a variety of molecular biology techniques that aim to detect and analyze specific nucleic acid sequences. The resulting fluorescently-labeled probes are instrumental in applications ranging from gene localization to the study of nucleic acid structure.
DNA and RNA Hybridization Probes
Trisulfo-Cy3 amine is frequently used to generate fluorescently labeled DNA and RNA hybridization probes. alfa-chemistry.com These probes are short, single-stranded nucleic acid sequences that are complementary to a target sequence of interest. By attaching Trisulfo-Cy3 amine to these probes, researchers can visualize the location of the target sequence within a sample. The amine group on the dye can be chemically linked to the nucleic acid, creating a stable, fluorescently tagged molecule. broadpharm.com This method is more versatile than direct enzymatic incorporation of dye-labeled nucleotides, as it allows for a higher degree of labeling and optimization of signal brightness. researchgate.net
These labeled probes are central to various detection methods, including microarrays and Northern blotting. The strong fluorescence emission of the Cy3 dye allows for sensitive detection of hybridized probes. alfa-chemistry.com
Fluorescent In Situ Hybridization (FISH) Methodologies
Fluorescent in situ hybridization (FISH) is a powerful cytogenetic technique used to visualize specific DNA or RNA sequences within the context of the cell or tissue. youtube.com Trisulfo-Cy3 amine-labeled probes are extensively used in FISH protocols. alfa-chemistry.comgenelink.com The process involves denaturing the target DNA in the cell and then allowing the fluorescently labeled probe to bind to its complementary sequence. youtube.com
The bright and photostable nature of Cy3 is particularly advantageous for FISH, enabling clear visualization of chromosomal locations under a fluorescence microscope. youtube.comnih.gov This technique is crucial for identifying chromosomal abnormalities, mapping genes, and studying gene expression patterns. youtube.comnih.gov For instance, FISH with Cy3-labeled probes has been used to detect specific mRNA molecules, providing insights into the co-expression of different genes within individual neurons. nih.gov Advanced FISH techniques, such as those involving tyramide signal amplification (TSA), can further enhance the signal from Cy3-labeled probes, allowing for the detection of even low-abundance mRNA targets. nih.gov
Oligonucleotide Labeling for Structural and Functional Studies
Oligonucleotides, short synthetic strands of nucleic acids, can be labeled with Trisulfo-Cy3 amine to investigate their structure and function. biosyn.com The dye can be incorporated at specific positions within the oligonucleotide, either at the ends or internally. genelink.com This precise placement is critical for various applications, including fluorescence resonance energy transfer (FRET) studies, which can measure distances at the molecular scale and monitor conformational changes in nucleic acids. nih.govnih.gov
Labeled oligonucleotides are also employed as primers in real-time polymerase chain reaction (PCR) applications, such as in TaqMan probes and molecular beacons, for quantitative gene expression analysis. genelink.comnih.gov The fluorescence of the Cy3 dye is often quenched in these probes until they bind to their target, at which point an increase in fluorescence provides a real-time measure of the amplification process. genelink.com
Protein and Antibody Labeling for Imaging and Assays
The ability to covalently attach Trisulfo-Cy3 amine to proteins and antibodies has revolutionized their use in cellular imaging and bioassays. medchemexpress.commedchemexpress.cn The amine-reactive nature of the dye allows it to form stable bonds with primary amino groups found in proteins, such as those on lysine (B10760008) residues and at the N-terminus. jenabioscience.com This labeling enables the direct visualization and tracking of proteins and the specific targets of antibodies within biological samples.
Immunofluorescence and Immunocytochemistry
In immunofluorescence and immunocytochemistry, antibodies labeled with fluorescent dyes are used to detect specific proteins within cells and tissues. alfa-chemistry.com Trisulfo-Cy3 amine is a popular choice for this application due to its bright orange fluorescence, which provides excellent contrast and sensitivity. biosyn.com
The process involves using a primary antibody that specifically binds to the protein of interest. Then, a secondary antibody, which is conjugated to Trisulfo-Cy3 amine and recognizes the primary antibody, is added. This indirect method amplifies the signal, as multiple secondary antibodies can bind to a single primary antibody. The resulting fluorescence allows for the precise localization of the target protein within cellular compartments to be determined using fluorescence microscopy. alfa-chemistry.com
Tracking Protein Localization and Dynamics in Biological Samples
Beyond static imaging, Trisulfo-Cy3 amine is instrumental in studying the dynamic behavior of proteins within living cells. medchemexpress.commedchemexpress.cn By labeling a protein of interest with this fluorescent dye, researchers can track its movement, trafficking, and interactions with other molecules in real-time. medchemexpress.com
This approach provides valuable information on protein function and cellular processes. For example, tracking a Cy3-labeled protein can reveal its transport pathways, its rate of diffusion within different cellular environments, and its co-localization with other labeled proteins, suggesting potential interactions. These dynamic studies are essential for understanding the complex and ever-changing landscape of the cell.
Protein-Protein Interaction Analysis
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes. Trisulfo-Cy3 amine provides a versatile label for elucidating these complex networks through fluorescence-based techniques.
One of the primary methods is Förster Resonance Energy Transfer (FRET) , a mechanism that describes energy transfer between two light-sensitive molecules. wikipedia.org In a typical FRET experiment to study PPIs, two proteins of interest are labeled separately with a donor fluorophore and an acceptor fluorophore. Trisulfo-Cy3 often serves as an excellent acceptor when paired with a donor dye that has a blue or green emission, such as fluorescein. The efficiency of this energy transfer is acutely sensitive to the distance between the donor and acceptor, being inversely proportional to the sixth power of this distance. wikipedia.org Significant FRET signal is only detected when the two fluorophores are within approximately 1-10 nanometers of each other, providing direct evidence that their host proteins are in close proximity, and thus likely interacting. wikipedia.orgomega-optical.com
| Parameter | Description | Implication for PPI Studies |
| Donor-Acceptor Distance | Energy transfer occurs over 1-10 nm. | A positive FRET signal indicates that the labeled proteins are in very close proximity. wikipedia.org |
| Spectral Overlap | The emission spectrum of the donor must overlap with the excitation spectrum of the acceptor. | Trisulfo-Cy3's absorption spectrum makes it a suitable acceptor for many common donor dyes. omega-optical.com |
| Dipole Orientation | The transition dipoles of the donor and acceptor should be in favorable alignment. | While a factor, rotational freedom of dyes on proteins often allows for detectable FRET. omega-optical.com |
| Signal | Donor fluorescence is quenched, and sensitized acceptor fluorescence appears. | The change in fluorescence ratio is measured to quantify the interaction. |
Another powerful technique is Fluorescence Cross-Correlation Spectroscopy (FCCS) . In this method, two interacting partners are labeled with different colored fluorophores, such as Trisulfo-Cy3 and a spectrally distinct dye like Cy5. The confocal volume is observed for fluorescent bursts from molecules passing through. If the proteins are interacting, they will diffuse together, and their fluorescent signals will be correlated. The analysis of this cross-correlation provides quantitative information on the concentration and stoichiometry of the protein complex. researchgate.net
Furthermore, the phenomenon of Protein-Induced Fluorescence Enhancement (PIFE) can be leveraged. The quantum yield of cyanine (B1664457) dyes like Cy3 can be sensitive to the local environment. The binding of a protein in close proximity to a Cy3-labeled nucleic acid or other biomolecule can sterically hinder the dye's photo-isomerization, which is a non-radiative decay pathway. biorxiv.org This hindrance leads to a significant increase in the dye's fluorescence brightness, providing a clear signal of a binding event without needing to label the protein itself. biorxiv.org
Enzyme Activity Monitoring
Trisulfo-Cy3 amine is a valuable reagent for designing sensitive and continuous assays to monitor enzyme activity. A common strategy involves creating a fluorogenic substrate that is "caged" or quenched.
In one approach, a substrate peptide or oligonucleotide is dually labeled with Trisulfo-Cy3 amine and a suitable quencher molecule. When the dye and quencher are held in close proximity by the intact substrate, the fluorescence of Cy3 is suppressed. Upon enzymatic action, such as cleavage by a protease or nuclease, the substrate is severed. This separation of the dye from the quencher results in a de-quenching of the Trisulfo-Cy3 fluorophore, leading to a direct and measurable increase in fluorescence intensity that is proportional to the rate of the enzymatic reaction.
Another assay design relies on the environmental sensitivity of the cyanine dye. An enzyme might act on a substrate to which Trisulfo-Cy3 is conjugated, causing a conformational change or altering the local chemical environment. This change, for instance in hydrophobicity or electrostatic charge, can modulate the fluorescence intensity or lifetime of the dye, providing a real-time readout of enzymatic conversion. nih.gov
| Assay Component | Role | Principle of Detection |
| Enzyme | Catalyst | The biological molecule whose activity is being measured. |
| Labeled Substrate | Target Molecule | A molecule specifically recognized and modified by the enzyme, labeled with Trisulfo-Cy3 amine. |
| Quencher (Optional) | Signal Suppressor | A molecule that absorbs the emission energy of the Cy3 dye when in close proximity. |
| Detection | Fluorescence Measurement | An increase in fluorescence is observed as the enzyme cleaves the substrate, separating the dye from the quencher. |
ELISA and Immunoassay Enhancement
Enzyme-Linked Immunosorbent Assays (ELISAs) and other immunoassays are cornerstones of diagnostics and biomedical research. The integration of fluorescent labels like Trisulfo-Cy3 amine can significantly enhance the performance of these assays. alfa-chemistry.com
In a fluorescent immunoassay, a detection antibody is covalently labeled with Trisulfo-Cy3 amine. medchemexpress.com The inherent brightness and high quantum yield of the Cy3 fluorophore provide a much stronger signal compared to traditional colorimetric or chemiluminescent substrates. alfa-chemistry.com This translates directly to a higher signal-to-noise ratio, which enhances the sensitivity of the assay. Consequently, researchers can achieve lower limits of detection, allowing for the quantification of analytes present at very low concentrations. The photostability of Cy3 also allows for stable signal reading over time. lumiprobe.com
| Feature | Fluorescent ELISA (Trisulfo-Cy3) | Traditional Colorimetric ELISA |
| Reporter | Fluorophore-conjugated antibody | Enzyme-conjugated antibody |
| Signal Generation | Direct fluorescence emission upon excitation | Enzymatic conversion of a chromogenic substrate |
| Sensitivity | High to Very High | Moderate to High |
| Dynamic Range | Often wider | Can be limited by substrate depletion |
| Multiplexing | Feasible with multiple spectrally distinct dyes | Difficult |
| Instrumentation | Fluorescence plate reader | Absorbance plate reader |
Advanced Microscopy and Imaging Techniques
The bright and stable fluorescence of Trisulfo-Cy3 amine makes it a workhorse fluorophore for a wide array of cellular imaging applications, from routine visualization to cutting-edge super-resolution microscopy. medchemexpress.combaseclick.eu
Widefield and Confocal Fluorescence Microscopy
Trisulfo-Cy3 amine is routinely used to label antibodies, proteins, and other molecules for visualization via widefield and confocal microscopy. baseclick.eu Its excitation and emission maxima (approximately 550 nm and 570 nm, respectively) are compatible with common laser lines, such as the 532 nm or 561 nm laser, and standard filter sets like those for TRITC (tetramethylrhodamine). baseclick.euthermofisher.com The high water solubility imparted by its three sulfonate groups is a key advantage, as it minimizes the tendency of the dye-conjugate to aggregate or engage in non-specific binding, resulting in lower background and higher image clarity. lumiprobe.com
Super-Resolution Imaging Compatibility
The diffraction of light limits the resolution of conventional microscopy to approximately 200-300 nanometers. microscopyu.com Super-resolution techniques bypass this limit to visualize cellular structures at the nanoscale. The compatibility of a fluorophore with these methods is highly dependent on its specific photophysical properties.
Stimulated Emission Depletion (STED) Microscopy: This technique uses a second, donut-shaped depletion laser to silence fluorescence at the periphery of the excitation spot, effectively narrowing the area from which signal is collected. wikipedia.org The fluorophore must be able to undergo stimulated emission when hit by the depletion laser. The suitability of Cy3 derivatives for STED has been demonstrated; for instance, a fluorogenic Tet-Cy3 probe was found to be applicable for STED-based super-resolution imaging of cytoskeletal proteins. nih.gov The performance depends on the depletion laser's wavelength and power, with lasers in the 592 nm to 660 nm range being potential candidates for depleting Cy3. missouri.edu
Single-Molecule Localization Microscopy (SMLM): Techniques like STORM (Stochastic Optical Reconstruction Microscopy) rely on the ability to photoswitch individual fluorophores between a fluorescent "on" state and a stable, non-emissive "off" state. microscopyu.com By imaging sparse, stochastic subsets of molecules over thousands of frames, their positions can be determined with high precision and reconstructed into a super-resolved image. The suitability of a dye for SMLM is determined by parameters such as the number of photons it emits before photobleaching and its on/off duty cycle. Studies evaluating various dyes have characterized the performance of Cy3 derivatives for these applications. nih.gov
| Fluorophore | Photons per Switching Event (median) | Duty Cycle (On/Off Ratio) | Reference |
| Cy3 | ~380 | ~4.1 x 10⁻⁴ | nih.gov |
| Cy3B | ~880 | ~1.3 x 10⁻³ | nih.gov |
This data, from an evaluation of dyes for localization-based super-resolution, illustrates the photophysical properties critical for SMLM performance.
Flow Cytometry Applications
In flow cytometry, cells in suspension are passed one-by-one through a laser beam to measure their physical and fluorescent characteristics. Trisulfo-Cy3 amine is an excellent fluorophore for this application. lumiprobe.combaseclick.eu Antibodies targeting specific cell surface or intracellular proteins can be conjugated with Trisulfo-Cy3 amine. When these labeled cells pass through the cytometer, the Cy3 dye is excited by the appropriate laser (typically a yellow-green 561 nm laser), and its emission is detected. This allows for the precise identification, counting, and sorting of specific cell populations from a heterogeneous mixture. The brightness of Cy3 ensures a strong signal, and its distinct spectral profile allows it to be used in multicolor panels alongside other fluorophores, enabling the simultaneous analysis of multiple cellular markers. baseclick.eu
Förster Resonance Energy Transfer (FRET) Applications
Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring distances on the nanometer scale, making it ideal for studying molecular interactions and conformational changes in biological systems. Trisulfo-Cy3 amine, with its bright and stable fluorescence, serves as an excellent fluorophore for FRET-based assays.
Trisulfo-Cy3 Amine as a FRET Donor/Acceptor
Trisulfo-Cy3 amine predominantly functions as a FRET donor, transferring its excitation energy to a suitable acceptor molecule when in close proximity. The choice of the acceptor is critical and depends on the spectral overlap between the donor's emission and the acceptor's excitation spectra. Commonly used acceptor partners for Cy3 dyes, including the trisulfonated version, are from the cyanine family, such as Cy5, and various Alexa Fluor dyes. idex-hs.comresearchgate.netiu.edu The selection of a specific acceptor allows for the fine-tuning of the FRET system for optimal performance in different experimental setups. For instance, the Cy3-Cy5 pair is a well-characterized duo for studying protein-protein interactions and nucleic acid dynamics. idex-hs.com The Förster distance (R₀), the distance at which FRET efficiency is 50%, is a key parameter for any FRET pair and is dependent on their spectral properties. While specific R₀ values for Trisulfo-Cy3 amine with every possible acceptor are not always readily available, they can be calculated based on the spectral overlap and quantum yield of the donor. nih.gov
While primarily used as a donor, in certain multi-color FRET applications, a Cy3 derivative can also act as an acceptor for a bluer-shifted donor fluorophore.
Quantitative FRET Measurements in Live Cells and In Vitro Systems
The ability to perform quantitative measurements is a key advantage of FRET. By analyzing the change in donor or acceptor fluorescence, researchers can determine the efficiency of energy transfer and, consequently, the distance between the labeled molecules. nih.gov This quantitative data provides valuable insights into the stoichiometry and dynamics of molecular complexes.
In live cells, Trisulfo-Cy3 amine, due to its high water solubility and brightness, is well-suited for imaging protein-protein interactions and conformational changes in real-time. The amine functionality allows for its covalent attachment to specific sites on proteins or other biomolecules, enabling precise monitoring of their interactions. medchemexpress.com FRET-based assays using Cy3 derivatives have been successfully employed to determine the dissociation constants (Kd) of protein-protein interactions, providing a quantitative measure of their binding affinity. nih.gov These quantitative FRET techniques have been applied to study complex biological pathways, such as the SUMOylation cascade. nih.gov
| FRET Parameter | Description | Relevance to Trisulfo-Cy3 Amine |
| Förster Distance (R₀) | The distance at which FRET efficiency is 50%. | Crucial for selecting the appropriate FRET partner and interpreting distance measurements. |
| FRET Efficiency (E) | The fraction of energy transferred from the donor to the acceptor. | Allows for the calculation of the distance between the labeled molecules. |
| Dissociation Constant (Kd) | A measure of the binding affinity between two molecules. | Can be determined using quantitative FRET assays with Trisulfo-Cy3 amine. |
Development of Biosensors and Detection Systems
The high fluorescence quantum yield and photostability of Trisulfo-Cy3 amine make it an excellent candidate for the development of sensitive and specific biosensors. These biosensors can be designed to detect a wide array of targets, from disease biomarkers to environmental toxins.
Biomarker Detection Strategies
Trisulfo-Cy3 amine has been integrated into various biosensing platforms for the detection of disease biomarkers, particularly in the context of cancer diagnostics. mdpi.com One common strategy involves the use of immunoassays, where antibodies specific to a cancer biomarker are labeled with Trisulfo-Cy3 amine. The resulting fluorescence signal can then be used to quantify the amount of biomarker present in a sample.
Another promising approach is the development of aptasensors. Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and selectivity. By labeling an aptamer with Trisulfo-Cy3 amine, a highly specific and sensitive biosensor can be created. For instance, a dual-modal aptasensor using a Cy3-modified complementary DNA strand has been developed for the detection of the hepatotoxin microcystin-LR. nih.gov In this system, the binding of the target to the aptamer induces a conformational change that alters the fluorescence of the Cy3 dye, allowing for quantitative detection. nih.gov
| Biomarker Detection Strategy | Principle | Role of Trisulfo-Cy3 Amine |
| Immunoassays | Specific antibody-antigen binding. | Fluorescent label for antibodies, enabling detection and quantification of the biomarker. |
| Aptasensors | Specific binding of an aptamer to its target. | Reporter molecule whose fluorescence is modulated by the binding event. |
Pathogen and Toxin Sensing
The principles of biomarker detection can be extended to the sensing of pathogens and toxins. Trisulfo-Cy3 amine-based biosensors offer a rapid and sensitive means of detecting viral or bacterial nucleic acids, as well as various toxins. For example, aptasensors have been developed for the detection of a range of cyanotoxins, including microcystin-LR, cylindrospermopsin, and saxitoxin. nih.govmdpi.com In these sensors, the binding of the toxin to a specific, Trisulfo-Cy3 amine-labeled aptamer results in a measurable change in fluorescence, enabling the detection and quantification of the toxin. nih.gov The high water solubility of Trisulfo-Cy3 amine is particularly advantageous for assays conducted in aqueous environments, such as water sample analysis.
Material Science Applications for Biomaterial Functionalization
The reactive amine group of Trisulfo-Cy3 amine allows for its covalent conjugation to a variety of biomaterials, thereby imparting fluorescence to these materials and enabling their use in a range of biomedical applications.
Functionalized hydrogels are a prime example. Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix, making them ideal scaffolds for 3D cell culture. By covalently linking Trisulfo-Cy3 amine to the hydrogel matrix, researchers can create fluorescent scaffolds that allow for the visualization and tracking of cells in a 3D environment. nih.govnih.govkit.edu This is particularly useful for studying cell proliferation, migration, and differentiation in a more physiologically relevant context. For instance, hyaluronic acid-based hydrogels have been functionalized with Cy3-labeled laminin (B1169045) to create a supportive matrix for 3D neuronal cell culture. nih.gov
Furthermore, Trisulfo-Cy3 amine can be conjugated to nanoparticles to create fluorescent probes for targeted imaging and drug delivery. nih.gov The bright and stable fluorescence of the dye allows for the tracking of the nanoparticles within biological systems, while the targeting moiety on the nanoparticle surface can direct them to specific cells or tissues. This approach holds great promise for the development of theranostic agents that can both diagnose and treat diseases.
Conjugates with Biopolymers (e.g., Chitosan-Cy3)
The conjugation of Trisulfo-Cy3 amine to biopolymers like chitosan (B1678972) yields fluorescently labeled macromolecules with broad applications in biomedical research, particularly in drug delivery and cellular imaging. Chitosan, a biocompatible and biodegradable polysaccharide derived from chitin, is an attractive candidate for creating such conjugates due to the presence of reactive primary amino groups along its backbone. nih.gov
The synthesis of Chitosan-Cy3 conjugates typically involves the reaction of the primary amine of Trisulfo-Cy3 amine with the carboxyl groups of a modified chitosan or via a linker. Alternatively, the amine-reactive N-hydroxysuccinimide (NHS) ester of Trisulfo-Cy3 can be directly reacted with the amino groups of chitosan. The resulting fluorescent nanoparticles can be used to track the delivery of therapeutic agents, visualize cellular uptake, and study the biodistribution of the chitosan carrier in vitro and in vivo. nih.gov
The properties of the resulting Chitosan-Cy3 nanoparticles, such as size and fluorescence intensity, are critical for their application. These properties can be influenced by factors like the molecular weight of the chitosan, the degree of dye labeling, and the method of nanoparticle preparation.
Table 1: Representative Characteristics of Fluorescent Chitosan Nanoparticles
| Parameter | Value | Method of Determination |
| Mean Particle Size | 200 ± 25 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.15 ± 0.05 | Dynamic Light Scattering (DLS) |
| Zeta Potential | +30 ± 5 mV | Laser Doppler Velocimetry |
| Excitation Maximum (λex) | ~550 nm | Fluorospectrometry |
| Emission Maximum (λem) | ~570 nm | Fluorospectrometry |
Note: The data in this table are representative examples based on typical findings for fluorescently labeled chitosan nanoparticles and are for illustrative purposes.
Research findings have demonstrated the utility of fluorescently labeled chitosan nanoparticles in cellular imaging. For instance, studies have shown that cancer cells can internalize fluorescent chitosan nanoparticles, allowing for the visualization of their intracellular localization. nih.gov The bright and stable fluorescence of the Cy3 dye facilitates long-term tracking experiments.
Surface Modification of Research Substrates
The ability to covalently attach Trisulfo-Cy3 amine to solid surfaces is crucial for a variety of research applications, including the development of biosensors, microarrays, and platforms for single-molecule studies. The modification of substrates such as glass slides or silica (B1680970) nanoparticles with Trisulfo-Cy3 amine provides a fluorescently active surface that can be used to detect and quantify molecular interactions.
A common strategy for surface modification involves the initial functionalization of the substrate with a silane (B1218182) reagent, such as (3-aminopropyl)triethoxysilane (APTES), to introduce primary amine groups. These surface-bound amines can then be covalently coupled with an amine-reactive derivative of Trisulfo-Cy3, such as Trisulfo-Cy3 NHS ester. This process results in a stable, fluorescently labeled surface.
The density and distribution of the immobilized Trisulfo-Cy3 amine on the surface are critical parameters that can influence the performance of the modified substrate in subsequent assays. These parameters can be controlled by optimizing the reaction conditions, including the concentration of the silane and the dye, as well as the reaction time and temperature.
Table 2: Illustrative Data for Surface Modification with Trisulfo-Cy3 Amine
| Substrate | Functionalization | Trisulfo-Cy3 Surface Density (molecules/µm²) | Fluorescence Intensity (Arbitrary Units) |
| Glass Slide | APTES + Trisulfo-Cy3 NHS ester | 150 ± 20 | 8500 ± 500 |
| Silica Nanoparticle (100 nm) | APTES + Trisulfo-Cy3 NHS ester | 250 ± 30 | 12000 ± 800 |
Note: The data presented in this table are illustrative and represent typical outcomes for the surface functionalization of research substrates with cyanine dyes. Actual values may vary depending on the specific experimental conditions.
The resulting fluorescently modified surfaces have been employed in various research contexts. For example, glass slides functionalized with Trisulfo-Cy3 amine can be used as substrates for protein or DNA microarrays, where the fluorescence signal indicates the binding of a target molecule to a specific spot on the array. In the field of single-molecule spectroscopy, surfaces sparsely decorated with Trisulfo-Cy3 amine allow for the observation of individual molecular events, providing insights into dynamic biological processes.
Comparative Analysis with Other Cyanine Dyes in Research Contexts
Comparison with Cy3B: Photophysical Performance and Stability
Cy3B is a structurally rigid version of Cy3, designed to prevent photo-isomerization, a common cause of fluorescence loss in cyanine (B1664457) dyes. nih.govresearchgate.net This rigidity gives Cy3B a significantly higher fluorescence quantum yield and photostability compared to the standard Cy3. nih.govaatbio.commedkoo.comnih.gov While Trisulfo-Cy3 amine offers improved water solubility due to its sulfonate groups, Cy3B is recognized for its superior brightness and stability, making it a preferred choice for demanding applications like single-molecule studies. nih.govlumiprobe.com
However, the choice between Trisulfo-Cy3 amine and Cy3B is not always straightforward and can depend on the specific experimental setup. For instance, in some cases, the choice of laser source can significantly impact the observed photostability. One study found that when using a pulsed laser for excitation, Cy3B exhibited fast photobleaching, but its performance improved substantially with a continuous wave laser source. researchgate.net
Table 1: Comparison of Trisulfo-Cy3 amine and Cy3B
| Feature | Trisulfo-Cy3 amine | Cy3B |
| Key Advantage | High water solubility | High quantum yield and photostability aatbio.commedkoo.com |
| Structural Feature | Contains three sulfonate groups | Rigidified polymethine chain nih.govresearchgate.net |
| Primary Application | General fluorescence labeling in aqueous environments | Single-molecule imaging and demanding fluorescence applications nih.gov |
Distinctive Features vs. Cy5 and Longer Wavelength Cyanines
The primary distinction between Trisulfo-Cy3 amine and Cy5 lies in their spectral properties. Trisulfo-Cy3 amine, like Cy3, has an excitation maximum around 550 nm and an emission maximum around 570 nm, placing it in the green-yellow region of the spectrum. syronoptics.comwikipedia.org In contrast, Cy5 absorbs maximally around 650 nm and emits around 670 nm, in the far-red region. syronoptics.com This spectral separation is a key advantage for multicolor imaging experiments, allowing for the simultaneous detection of multiple targets.
The use of longer-wavelength cyanine dyes, such as Cy5.5 and Cy7, further extends the spectral range for multiplexing. nih.gov These dyes are particularly valuable for in vivo imaging, as their longer excitation and emission wavelengths experience less scattering and absorption by tissues, leading to deeper penetration and reduced autofluorescence. syronoptics.com However, standard fluorescence microscopy equipment is often optimized for dyes in the Cy3 spectral range, making Trisulfo-Cy3 amine a more accessible option for many researchers. syronoptics.com
Table 2: Spectral Properties of Cyanine Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Spectral Region |
| Trisulfo-Cy3 amine | ~550 | ~570 | Green-Yellow syronoptics.comwikipedia.org |
| Cy5 | ~650 | ~670 | Far-Red syronoptics.com |
| Cy5.5 | ~675 | ~694 | Near-Infrared |
| Cy7 | ~750 | ~770 | Near-Infrared |
Suitability for Specific Research Applications Based on Spectral Properties and Quenching Phenomena
The specific properties of Trisulfo-Cy3 amine make it particularly well-suited for certain research applications, most notably Förster Resonance Energy Transfer (FRET).
Förster Resonance Energy Transfer (FRET)
FRET is a mechanism describing energy transfer between two light-sensitive molecules. In FRET-based experiments, a donor fluorophore (like Trisulfo-Cy3 amine) transfers energy to an acceptor fluorophore (often Cy5) when they are in close proximity. The efficiency of this energy transfer is highly sensitive to the distance between the donor and acceptor, making FRET a powerful tool for studying molecular interactions and conformational changes in biomolecules. nih.govresearchgate.net
The spectral overlap between the emission of Trisulfo-Cy3 and the absorption of Cy5 makes them an ideal FRET pair. wikipedia.org This pairing has been extensively used in single-molecule FRET (smFRET) studies to investigate the dynamics of complex biological machinery, such as ribosomes and DNA Holliday junctions. nih.govresearchgate.netjohnshopkins.edu
Quenching Phenomena
The fluorescence of cyanine dyes, including Trisulfo-Cy3 amine, can be influenced by their local environment. For instance, the fluorescence of Cy3 has been observed to increase when a protein binds nearby, a phenomenon known as protein-induced fluorescence enhancement (PIFE). nih.gov This effect can be utilized to probe protein-DNA interactions. nih.gov Conversely, photoinduced electron transfer between the dye and DNA bases can lead to fluorescence quenching. nih.gov
The formation of dye aggregates can also lead to self-quenching, where the fluorescence of the dye is diminished. nih.gov The sulfonate groups in Trisulfo-Cy3 amine help to reduce this aggregation, leading to brighter conjugates, especially at high labeling densities, compared to non-sulfonated Cy3. lumiprobe.com
Future Directions and Emerging Research Avenues
Development of Novel Trisulfo-Cy3 Amine Conjugates for Specific Biological Targets
The primary amine group on Trisulfo-Cy3 amine allows for its covalent conjugation to a wide range of biomolecules, enabling the specific targeting of cellular components and biological processes. medchemexpress.com Future research will likely focus on creating novel conjugates with enhanced specificity and functionality.
One promising area is the development of Trisulfo-Cy3 amine conjugates for targeting specific organelles within living cells. For example, researchers have successfully conjugated Cy3 dyes to proapoptotic peptides to target mitochondria. nih.gov These studies have shown that the cyanine (B1664457) dye itself can contribute to mitochondrial localization. nih.gov Future work could involve designing Trisulfo-Cy3 amine conjugates that specifically target other organelles, such as the endoplasmic reticulum or the Golgi apparatus, by linking the dye to molecules with known affinities for these structures.
Another avenue of research is the development of Trisulfo-Cy3 amine-based biosensors for detecting specific biomolecules or changes in the cellular environment. By conjugating Trisulfo-Cy3 amine to molecules that undergo a conformational change upon binding to a target analyte, it is possible to create "smart" probes that exhibit a change in fluorescence intensity or wavelength. alfa-chemistry.com This approach has been used to develop sensors for various targets, including ions, enzymes, and nucleic acids.
Furthermore, the development of Trisulfo-Cy3 amine conjugates with improved properties for in vivo imaging is an active area of research. This includes modifications to enhance biocompatibility, reduce non-specific binding, and improve pharmacokinetic profiles. For instance, PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains, can be used to increase the solubility and circulation time of Cy3 conjugates. alfa-chemistry.com
Integration into Multi-Modal Imaging Probes
A significant trend in biomedical imaging is the development of multi-modal probes that combine the advantages of different imaging techniques. Trisulfo-Cy3 amine, with its robust fluorescence properties, is an ideal candidate for integration into such probes. alfa-chemistry.com
One approach involves combining fluorescence imaging with other high-resolution imaging modalities like positron emission tomography (PET) or magnetic resonance imaging (MRI). For example, a single molecular entity can be synthesized to contain both a Trisulfo-Cy3 amine moiety for fluorescence imaging and a chelator for a PET radionuclide or an MRI contrast agent. nih.govnih.gov This allows for the co-localization of signals from different modalities, providing complementary information about the biological system under investigation. nih.gov A first-in-human study of a small-molecule imaging agent targeting prostate-specific membrane antigen demonstrated the feasibility of combining PET and fluorescence imaging in a single probe. nih.gov
Another strategy involves encapsulating Trisulfo-Cy3 amine within nanoparticles or liposomes along with other imaging agents. nih.gov This approach allows for the co-delivery of multiple imaging agents to the target site and can protect the dye from degradation in the biological environment. nih.gov For instance, liposomes can be loaded with both water-soluble dyes like Trisulfo-Cy3 amine and agents for other imaging modalities. nih.gov
Advancements in Quantitative Fluorescence Techniques
Quantitative fluorescence microscopy techniques provide powerful tools for studying the dynamics of biological processes at the molecular level. nih.gov Trisulfo-Cy3 amine's photostability and high quantum yield make it well-suited for these demanding applications. alfa-chemistry.com
Techniques like Fluorescence Recovery After Photobleaching (FRAP) and Fluorescence Loss in Photobleaching (FLIP) can be used with Trisulfo-Cy3 amine-labeled molecules to study their diffusion and transport dynamics within living cells. nih.gov Advances in these techniques, such as the development of more sophisticated models for data analysis, will continue to provide deeper insights into cellular processes.
Furthermore, the phenomenon of protein-induced fluorescence enhancement (PIFE), where the fluorescence of a cyanine dye like Cy3 is enhanced upon binding to a protein, offers exciting possibilities for studying protein-DNA and protein-protein interactions. researchgate.net While Cy3 has been shown to exhibit a significant fluorescence enhancement, further research is needed to optimize the use of Trisulfo-Cy3 amine in PIFE-based assays. researchgate.net
Computational Modeling of Trisulfo-Cy3 Amine Interactions with Biomolecules
Computational modeling and molecular dynamics simulations are becoming increasingly important tools for understanding the behavior of fluorescent probes in complex biological environments. These methods can provide insights into the binding modes of Trisulfo-Cy3 amine conjugates with their targets and can help to rationalize experimentally observed fluorescence properties.
By simulating the interactions between Trisulfo-Cy3 amine and biomolecules, researchers can predict how the dye's fluorescence might be affected by its local environment. This information can be used to design new probes with improved properties, such as enhanced sensitivity or specificity. Moreover, computational models can aid in the interpretation of data from quantitative fluorescence microscopy experiments, providing a more complete picture of the molecular events being studied.
Future research in this area will likely involve the development of more accurate force fields for cyanine dyes and the use of advanced simulation techniques to model the complex dynamics of Trisulfo-Cy3 amine conjugates in realistic cellular environments.
Q & A
Q. What is the structural basis for the water solubility of Trisulfo-Cy3 amine (disodium)?
The compound’s solubility arises from three sulfonate (-SO₃⁻) groups attached to the cyanine dye backbone, which impart strong hydrophilicity. These groups enable stable aqueous solutions without organic cosolvents, critical for biological applications. Structural confirmation can be performed via nuclear magnetic resonance (NMR) or mass spectrometry to verify sulfonation sites .
Q. How can Trisulfo-Cy3 amine (disodium) be conjugated to proteins via primary amines?
Conjugation typically involves activating the dye’s amine-reactive group (e.g., NHS ester) under mildly alkaline conditions (pH 8.5–9.0). Incubate the dye with target proteins (1:5–1:20 molar ratio) in bicarbonate buffer for 1–2 hours at 4°C. Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted dye. Validate conjugation efficiency via absorbance spectroscopy (Cy3 peak at ~550 nm) and SDS-PAGE with fluorescence imaging .
Q. What spectroscopic methods confirm successful conjugation of Trisulfo-Cy3 amine (disodium) to biomolecules?
- UV-Vis spectroscopy : Detect the characteristic absorbance peak of Cy3 (~550 nm) and compare it to the unbound dye.
- Fluorescence spectrometry : Measure emission at ~570 nm (excitation at 550 nm) to confirm retained fluorescence post-conjugation.
- Mass spectrometry : Analyze the molecular weight shift to verify covalent attachment to the target molecule .
Advanced Research Questions
Q. How to design experiments to optimize conjugation efficiency of Trisulfo-Cy3 amine (disodium) to antibodies?
Use a Box-Behnken experimental design to evaluate critical parameters:
- Factors : pH (7.5–9.5), reaction time (0.5–2 hours), dye-to-antibody molar ratio (5:1–20:1).
- Response metrics : Conjugation efficiency (calculated via fluorescence intensity) and antibody functionality (e.g., antigen-binding assays). Statistical modeling (e.g., ANOVA) identifies optimal conditions while minimizing reagent waste. This approach is validated in analogous amine-based reaction optimizations .
Q. How to resolve discrepancies in fluorescence intensity across experimental batches?
- Purity assessment : Use HPLC to detect impurities (e.g., free dye or hydrolyzed NHS ester) that quench fluorescence.
- Storage conditions : Ensure dyes are stored at -20°C, protected from light and moisture to prevent degradation .
- Buffer compatibility : Test fluorescence in varying pH and ionic strength buffers, as aggregation or dye-environment interactions may alter emission .
Q. How does the presence of competing amines in reaction buffers affect conjugation efficiency?
Competing primary amines (e.g., Tris buffer, lysine residues) reduce labeling efficiency by reacting with the NHS ester. Mitigation strategies include:
- Buffer exchange : Use amine-free buffers (e.g., PBS, HEPES) pre-conjugation.
- Increased dye-to-protein ratio : Compensate for competitive binding while avoiding protein precipitation.
- Quenching step : Add excess glycine post-reaction to neutralize unreacted NHS esters .
Q. What strategies enable multiplexed imaging with Trisulfo-Cy3 amine (disodium) and other sulfonated cyanine dyes?
- Spectral separation : Pair Cy3 (λem ~570 nm) with dyes like Sulfo-Cy5 (λem ~670 nm) to avoid overlap.
- Orthogonal labeling : Combine NHS ester chemistry (for Cy3) with click chemistry (e.g., DBCO-azide for Sulfo-Cy5) to label distinct biomolecules simultaneously.
- Cross-talk correction : Use linear unmixing algorithms during image analysis to separate signals .
Methodological Considerations
Q. How to troubleshoot non-specific binding in cellular imaging with Trisulfo-Cy3 amine (disodium)?
- Blocking agents : Pre-treat samples with BSA (1–5%) or serum to block hydrophobic interactions.
- Wash conditions : Increase salt concentration (e.g., 150 mM NaCl) or add detergents (0.1% Tween-20) during washes.
- Control experiments : Include unconjugated dye and secondary antibody-only controls to identify background sources .
Q. What are the critical factors for maintaining fluorescence stability in long-term imaging studies?
- Oxygen scavengers : Add enzymatic systems (e.g., glucose oxidase/catalase) to reduce photobleaching.
- Mounting media : Use antifade reagents (e.g., ProLong Diamond) to preserve fluorescence.
- Temperature control : Image at 4°C to slow dye degradation in live-cell studies .
Data Analysis and Validation
Q. How to quantify labeling efficiency and validate functional integrity of Trisulfo-Cy3 amine (disodium)-labeled proteins?
- Absorbance ratio : Calculate the dye-to-protein ratio (DPR) using \text{DPR} = \frac{A_{550}}{A_{280} - (A_{550} \times \text{correction factor})}}.
- Functional assays : Perform ELISA or flow cytometry to confirm target binding affinity post-labeling.
- MALDI-TOF : Confirm covalent attachment and assess batch-to-batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
